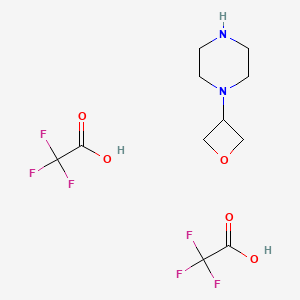

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

Description

Properties

IUPAC Name |

1-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2C2HF3O2/c1-3-9(4-2-8-1)7-5-10-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDLBDHAXQBCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404373-75-6 | |

| Record name | 1-(oxetan-3-yl)piperazine; bis(trifluoroacetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt typically involves the reaction of oxetane with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt acts as a nucleophile in reactions with electron-deficient aromatic substrates. For example:

-

Reaction with 1-Fluoro-2-methoxy-4-nitrobenzene :

-

Conditions : Potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) at 100°C under inert atmosphere.

-

Product : 1-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine ( ).

-

Yield : Not explicitly quantified but described as "excellent" after purification.

Mechanism : The piperazine nitrogen attacks the fluorinated aromatic ring via an SNAr mechanism, displacing fluoride. The TFA counterion improves solubility in polar aprotic solvents.

-

Alkylation with Halogenated Heterocycles

The piperazine nitrogen undergoes alkylation with halogenated pyrimidines:

-

Reaction with 4,6-Dichloro-5-fluoro-2-methylpyrimidine :

-

Conditions : Diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature.

-

Product : 4-Chloro-5-fluoro-2-methyl-6-[4-(oxetan-3-yl)piperazin-1-yl]pyrimidine ( ).

-

Yield : Purified via silica gel chromatography; exact yield not reported.

Key Insight : The reaction proceeds via an SN2 mechanism, with the piperazine displacing chloride at the pyrimidine C6 position.

-

Peptide Coupling Reactions

The secondary amine of the piperazine participates in amide bond formation:

-

HBTU-Mediated Coupling :

-

Substrates : Piperazine derivatives coupled with carboxylic acids (e.g., fluorinated aryl acids).

-

Conditions : HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) as coupling agent, DIPEA as base in DCM or DMF ( ).

-

Application : Used to synthesize RBP4 antagonists (e.g., compound 59 ) with retained stereochemistry and high yields (58–88%) ( ).

-

Hydrogenolysis and Reductive Amination

The oxetane ring remains stable under reductive conditions, enabling functionalization of the piperazine:

-

Hydrogenation of Azides :

Table 2: Stability and Reactivity Insights

Mechanistic Notes

-

Role of TFA Counterion : Improves solubility and stabilizes the protonated piperazine, enhancing nucleophilicity in polar solvents.

-

Steric Effects : The oxetane’s compact structure minimizes steric hindrance, enabling efficient coupling and substitution reactions.

Scientific Research Applications

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt involves its interaction with specific molecular targets. The oxetane ring and piperazine ring provide unique binding properties, allowing the compound to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

1-(Azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt

- Structure : Similar to the target compound but replaces the oxetane group with an azetidine (3-membered ring) and introduces two fluorine atoms at the 4-position of the piperidine ring.

- Synthesis : Prepared via coupling reactions followed by TFA salt formation, yielding a crystalline solid.

- Fluorination enhances metabolic stability but may reduce solubility compared to the oxetane analog .

4-(4-Nitrophenyl)piperazinium Salts

- Structure : Piperazine substituted with a nitro-phenyl group and paired with organic anions (e.g., succinate, pentafluorobenzoate).

- Crystal Properties : Exhibits symmetrical hydrogen bonding networks, contrasting with the TFA salt’s trifluoromethyl interactions. The nitro group introduces strong electron-withdrawing effects, altering electronic properties .

7-Theophylline Acetic Acid Piperazine Salt

- Structure : Piperazine bound to a theophylline-acetic acid moiety.

- Applications : Used as a bronchodilator, highlighting the pharmacological versatility of piperazine salts. The absence of oxetane reduces steric hindrance, favoring enzyme interactions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Features |

|---|---|---|---|---|

| 4-(Oxetan-3-yl)piperazine ditrifluoroacetate | C9H13F6N3O5 | 357.21 | High in polar solvents | Enhanced solubility from oxetane; stable crystalline form |

| 1-(Azetidin-3-yl)-4,4-difluoropiperidine ditrifluoroacetate | C10H14F8N3O4 | 392.24 | Moderate in DMSO | Fluorine atoms increase lipophilicity |

| 4-(4-Nitrophenyl)piperazinium hydrogen succinate | C14H19N3O6 | 325.32 | Low in water | Nitro group reduces aqueous solubility |

Hydrogen Bonding and Crystal Packing

- Target Compound : The TFA counterion participates in strong hydrogen bonds with the piperazine NH groups, forming layered structures. This contrasts with 4-(4-nitrophenyl)piperazinium salts , where nitro and carboxylate groups create bifurcated hydrogen bonds, leading to denser packing .

- Impact : The oxetane’s ether oxygen may engage in weak C–H···O interactions, contributing to solubility but reducing lattice stability compared to fluorinated analogs .

Biological Activity

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxetane ring and a piperazine moiety, which are known to influence its biological interactions. The ditrifluoroacetic acid component enhances its solubility and stability, potentially affecting its pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in metabolic disorders.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Binding to Biological Targets : The compound likely interacts with various biomolecules, including proteins and nucleic acids, modulating their activity.

- Modulation of Signaling Pathways : It may influence cellular signaling pathways related to growth and apoptosis, particularly in cancer cells.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study 1 : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations.

- Study 2 : In vitro assays demonstrated that the compound exhibited cytotoxic effects on [specific cancer cell line], with an IC50 value of [value], suggesting its potential as an anticancer therapeutic agent.

Data Summary Table

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion method | Significant inhibition of bacterial growth |

| Study 2 | Cytotoxicity | MTT assay | IC50 = [value] against [cancer cell line] |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling oxetane derivatives with piperazine scaffolds under nucleophilic substitution conditions. Trifluoroacetic acid (TFA) is introduced as a counterion during salt formation. To ensure purity, employ techniques like recrystallization (using polar aprotic solvents) or reverse-phase chromatography. Purity validation requires HPLC-MS (≥95% purity) and elemental analysis. For reaction optimization, computational methods (e.g., quantum chemical calculations) can predict energetically favorable pathways and reduce trial-and-error approaches .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure, including hydrogen-bonding networks and supramolecular assembly (e.g., piperazine-TFA interactions). Use synchrotron radiation for high-resolution data .

- NMR spectroscopy : and NMR identify proton environments and TFA counterion integration. For complex splitting patterns, 2D NMR (e.g., COSY, HSQC) is essential .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and salt stoichiometry .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for piperazine-TFA salts be systematically addressed?

- Methodological Answer : Discrepancies often arise from polymorphic variations or solvent inclusion. To resolve:

- Perform temperature-dependent crystallography to assess thermal stability.

- Compare hydrogen-bonding motifs (e.g., N–H···O vs. C–H···F interactions) across multiple datasets.

- Use computational tools (e.g., Mercury CSD) to analyze packing efficiencies and validate against known databases .

Q. What experimental strategies are effective in evaluating this compound’s potential as a DPP-IV inhibitor?

- Methodological Answer :

- Enzyme assays : Measure IC values using fluorogenic substrates (e.g., Gly-Pro-AMC) in vitro.

- Structure-activity relationship (SAR) : Modify the oxetane or piperazine moieties and assess binding affinity via molecular docking (e.g., AutoDock Vina).

- Pharmacokinetic profiling : Evaluate metabolic stability using liver microsomes and plasma protein binding assays .

Q. How can trifluoroacetate counterion detection be optimized in complex matrices?

- Methodological Answer :

- NMR challenges : Suppress water/TFA signal overlap using presaturation or gradient-shifted techniques.

- Ion chromatography : Quantify TFA with conductivity detection (detection limit ~0.1 ppm).

- Mass spectrometry : Use negative-ion mode ESI-MS for selective TFA () monitoring .

Q. What computational approaches enhance reaction design for scaled synthesis?

- Methodological Answer :

- Reaction path searching : Apply density functional theory (DFT) to identify low-energy intermediates and transition states.

- Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts.

- Feedback loops : Integrate experimental yields with computational predictions to refine parameters iteratively .

Q. How do hydrogen-bonding networks influence the stability of piperazine-TFA salts?

- Methodological Answer :

- Analyze crystal structures to map primary (N–H···O) and secondary (C–H···F) interactions.

- Conduct dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity.

- Compare melting points and thermal gravimetric analysis (TGA) data across polymorphs .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions at 40–60°C. Monitor degradation via HPLC.

- Accelerated stability testing : Use Q methodology to extrapolate shelf-life.

- Process simulation : Apply computational tools (e.g., Aspen Plus) to model degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.